

2-Iodophenyl acetate CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodophenyl acetate**

Cat. No.: **B1329851**

[Get Quote](#)

An In-depth Technical Guide to **2-Iodophenyl acetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Iodophenyl acetate**, a valuable reagent and building block in organic synthesis and medicinal chemistry. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Core Data Summary

CAS Number: 32865-61-5[1][2]

Structure:

- Molecular Formula: C₈H₇IO₂[1][2]
- Molecular Weight: 262.04 g/mol [1][2]
- SMILES: CC(=O)OC1=CC=CC=C1I[3]
- InChI Key: SNIVHZRVLQLTLY-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

Quantitative data for **2-Iodophenyl acetate** is summarized below. Due to limited direct experimental data for this specific compound, some properties are estimated based on closely

related analogs such as 2-iodophenylacetic acid and other phenyl acetate derivatives.

Property	Value	Notes
Physical State	Solid[2]	
Melting Point	Not available	For comparison, the related compound 2-iodophenylacetic acid has a melting point of 116-119 °C.
Boiling Point	Not available	The related compound methyl 2-(2-iodophenyl)acetate has a boiling point of 114 °C at 1.5 Torr.[4]
Solubility	Not available	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The related ethyl 2-(4-iodophenyl)acetate is poorly soluble in water.[5]
¹ H-NMR	Predicted shifts (CDCl ₃): 7.9 (dd), 7.4 (td), 7.1 (td), 7.0 (dd), 2.3 (s) ppm.	These are estimated values. The aromatic protons would show characteristic splitting patterns. The methyl protons of the acetate group would appear as a singlet.
¹³ C-NMR	Predicted shifts (CDCl ₃): 169 (C=O), 150 (C-O), 139 (C-I), 129, 127, 124, 95, 21 (CH ₃) ppm.	These are estimated values. The carbonyl carbon and the carbons attached to iodine and oxygen would be the most deshielded.
IR Spectroscopy	Predicted peaks: ~3050 (Ar C-H), ~1760 (C=O, ester), ~1200 (C-O) cm ⁻¹ .	The most prominent peaks would be the strong carbonyl stretch of the ester and the C-O stretch.

Mass Spectrometry

Molecular Ion (M^+): m/z
262.95^[3]

The mass spectrum would also show characteristic fragmentation patterns, including the loss of the acetyl group.

Experimental Protocols

Synthesis of 2-Iodophenyl acetate from 2-Iodophenol

This protocol describes a standard esterification procedure for the synthesis of **2-Iodophenyl acetate** from 2-iodophenol.

Materials:

- 2-Iodophenol
- Acetic anhydride
- Pyridine or triethylamine (as a base)
- Dichloromethane (or other suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Stir plate and magnetic stir bar
- Round-bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-iodophenol (1.0 eq) in dichloromethane.
- Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq). The reaction is typically exothermic.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-iodophenol) is consumed.
- Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **2-Iodophenyl acetate** can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

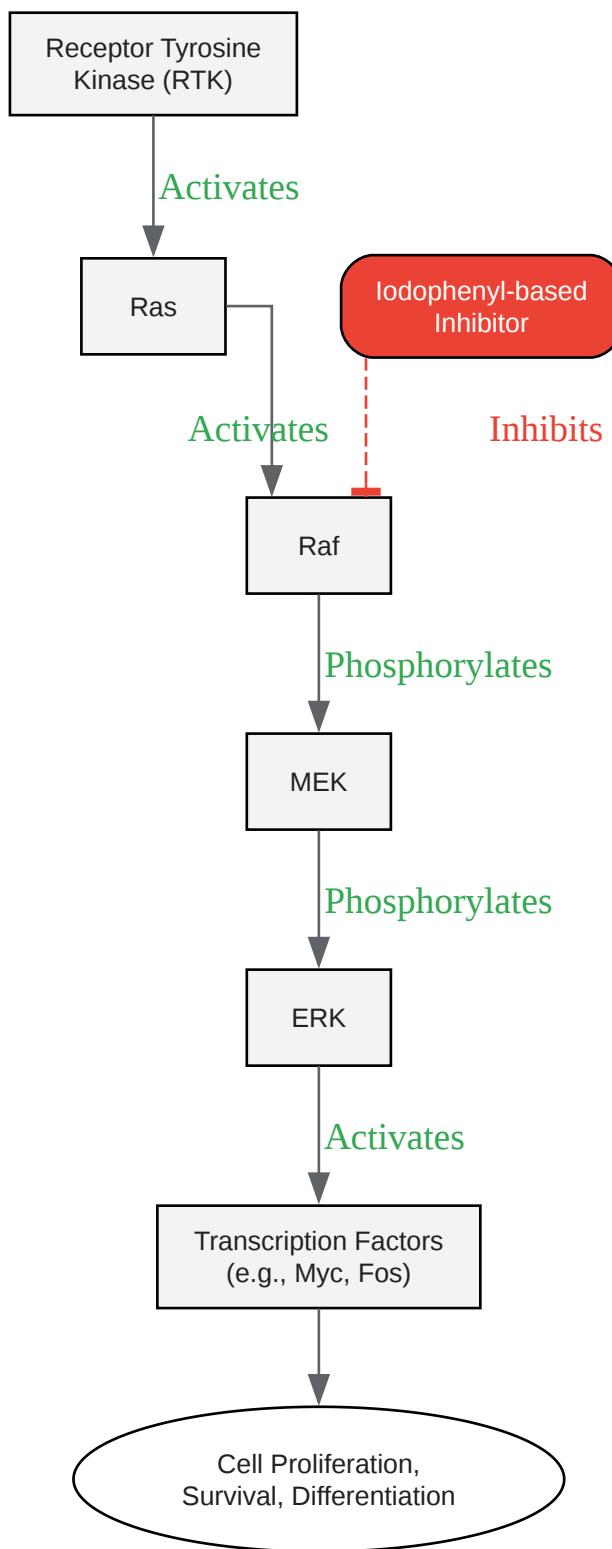
Applications in Drug Discovery and Organic Synthesis

Aryl halides, such as **2-Iodophenyl acetate**, are pivotal intermediates in modern synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

2-Iodophenyl acetate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions.^{[6][7]} These reactions are fundamental in C-C bond formation, allowing for the synthesis of substituted aromatic compounds. The iodine substituent is highly reactive in the oxidative addition step of the catalytic cycle, making it a preferred halide for these transformations.

Role in Medicinal Chemistry

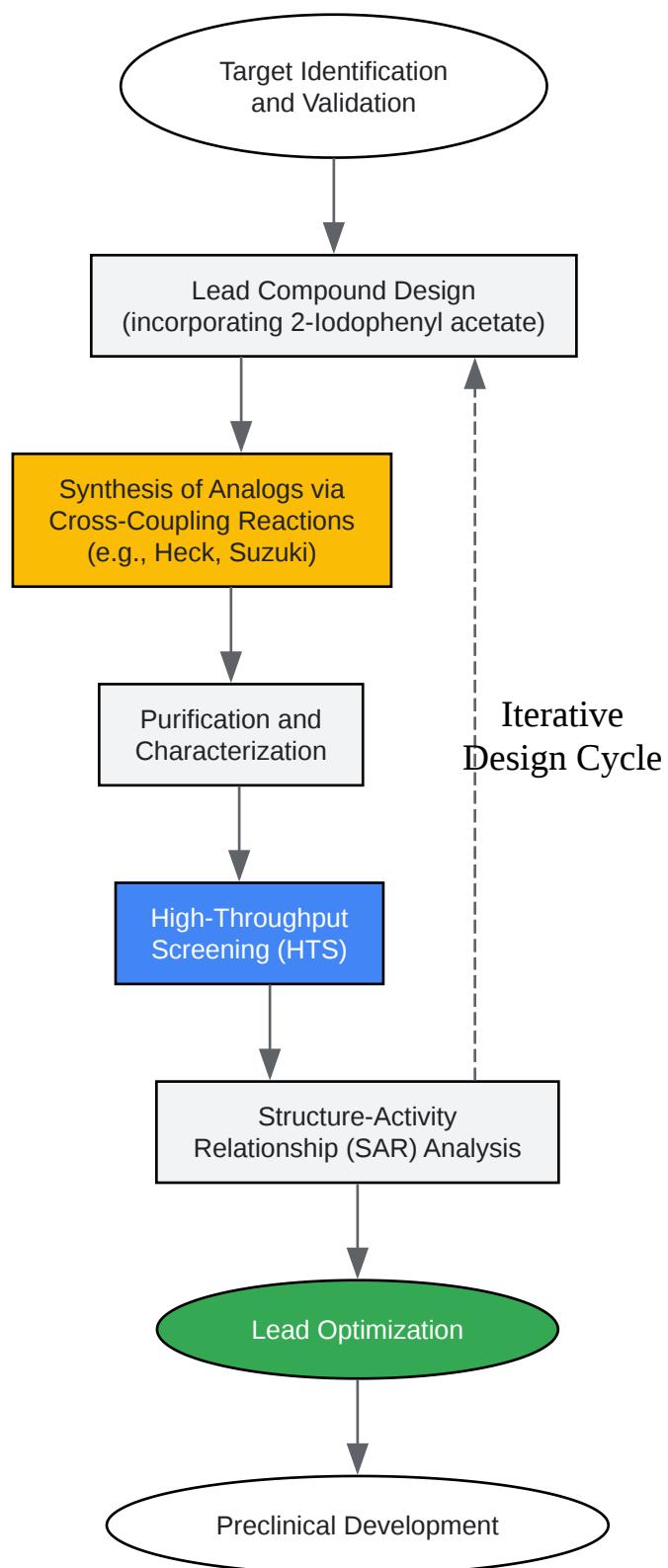

The iodophenyl moiety is a valuable component in medicinal chemistry. The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity of a ligand to its biological target. This principle is increasingly utilized in rational drug design.

Furthermore, iodophenyl-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One of the most critical is the Ras-Raf-MEK-ERK pathway.

Signaling Pathways and Experimental Workflows

The Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.^[8] Dysregulation of this pathway is a common feature in many human cancers. The pathway is initiated by the activation of the Ras GTPase, which then activates the Raf kinases, followed by MEK and ERK. Activated ERK translocates to the nucleus to regulate gene expression.



[Click to download full resolution via product page](#)

Caption: The Ras-Raf-MEK-ERK signaling pathway and a point of potential inhibition.

Experimental Workflow: Aryl Halide in Drug Discovery

The general workflow for utilizing an aryl halide like **2-Iodophenyl acetate** in a drug discovery program involves iterative cycles of design, synthesis, and biological testing. A key step is often a cross-coupling reaction to generate a library of diverse analogs.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug discovery utilizing aryl halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodophenyl acetate 32865-61-5 [sigmaaldrich.com]
- 2. 2-Iodophenyl acetate 32865-61-5 [sigmaaldrich.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Methyl 2-(2-iodophenyl)acetate CAS#: 66370-75-0 [m.chemicalbook.com]
- 5. 15250-46-1 | Ethyl (4-iodophenyl)acetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Understanding the RAS-RAF-MEK-ERK Signaling Pathway [bocsci.com]
- To cite this document: BenchChem. [2-Iodophenyl acetate CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329851#2-iodophenyl-acetate-cas-number-and-structure\]](https://www.benchchem.com/product/b1329851#2-iodophenyl-acetate-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com